molecular formula C10H12N2S B14722452 3-Benzyl-1,3-thiazolidin-2-imine CAS No. 6558-46-9

3-Benzyl-1,3-thiazolidin-2-imine

Cat. No.: B14722452
CAS No.: 6558-46-9
M. Wt: 192.28 g/mol
InChI Key: PFJYWEKDUVKYSO-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazolidin-2-imine is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-1,3-thiazolidin-2-imine can be synthesized through various methods. One common approach involves the reaction of an aldimine, an alkyne, and isothiocyanates in the presence of a zinc(II) catalyst. This reaction proceeds via a 5-exo-dig cyclization of a propargyl thiourea, formed in situ . The reaction conditions typically include the use of toluene as a solvent and copper(II) chloride as a catalyst, yielding the desired thiazolidine derivative in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Benzyl-1,3-thiazolidin-2-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, blocking its activity . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Studied for its antioxidant properties.

Uniqueness

3-Benzyl-1,3-thiazolidin-2-imine stands out due to its unique imine group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its diverse range of applications in medicinal chemistry make it a valuable compound for further research and development .

Properties

CAS No.

6558-46-9

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-benzyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C10H12N2S/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

PFJYWEKDUVKYSO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC2=CC=CC=C2

Origin of Product

United States

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